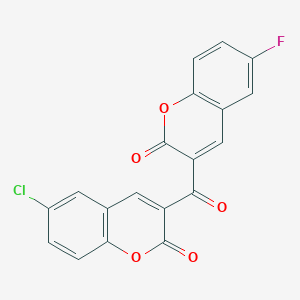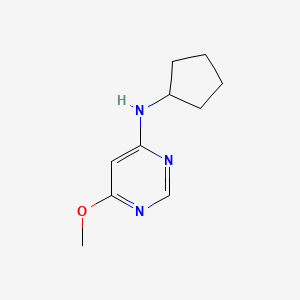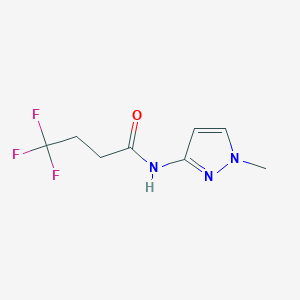![molecular formula C15H22N6OS B12227777 5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B12227777.png)
5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a thiadiazole ring, a piperazine ring, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride, which is used for the chlorination of intermediates . The final step usually involves the coupling of the thiadiazole and piperazine rings with the pyrimidine core under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux and microwave-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α (TNF-α) by blocking the NF-kB inflammatory pathway . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and have been investigated for their potential therapeutic applications.
Uniqueness
5-Ethyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the piperazine ring, along with the methoxymethyl groups, contributes to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C15H22N6OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H22N6OS/c1-4-12-11(2)16-10-17-14(12)20-5-7-21(8-6-20)15-18-13(9-22-3)19-23-15/h10H,4-9H2,1-3H3 |
InChI Key |
JQHDMBRZMYDNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC(=NS3)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12227695.png)
![5-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]pyridin-3-ol](/img/structure/B12227698.png)

![6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12227704.png)
![2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227708.png)
![3-(fluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B12227713.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl}methanol](/img/structure/B12227719.png)
![1-(4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12227726.png)
![1-(3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B12227748.png)

![1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]-1,4-diazepane](/img/structure/B12227761.png)

![2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12227772.png)
![2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12227773.png)
